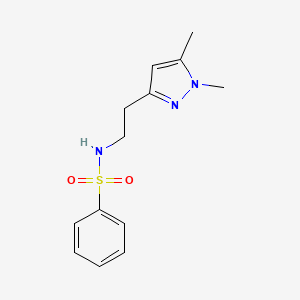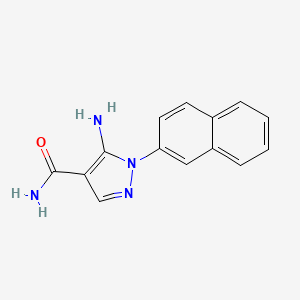
1-Cyclopropyl-2-(4-(2-fluorobenzyl)piperazin-1-yl)ethanol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of 4-fluorobenzylpiperazine . It has been studied for its inhibitory effects on Agaricus bisporus tyrosinase (AbTYR), a key enzyme in melanogenesis . The compound is characterized by the presence of the 4-fluorobenzylpiperazine moiety .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed. For example, in the compound “2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone”, the piperazine ring adopts a chair conformation . The dihedral angle between the fluoro-phenyl ring and the four planar C atoms of the piperazine chair is 78.27° .Scientific Research Applications
Antimicrobial Activity
Compounds similar to 1-Cyclopropyl-2-(4-(2-fluorobenzyl)piperazin-1-yl)ethanol dihydrochloride have been evaluated for their antimicrobial activity. For instance, derivatives of norfloxacin, a fluoroquinolone antibiotic, have been subjected to in vitro qualitative screening against several bacterial and yeast strains .
Antibiotic Resistance
New derivatives have been synthesized to combat antibiotic-resistant strains of bacteria. Some piperazine derivatives have shown promising growth inhibition of ciprofloxacin-resistant P. aeruginosa, which is a significant concern in medical treatments .
Bioactive Molecule Coupling
Research has been conducted on coupling bioactive molecules like piperazine with other compounds through an amide bond to potentially enhance their therapeutic effects or create new pharmacological profiles .
Chemical Synthesis
The synthesis process of related compounds often involves multiple steps, including the formation of amide bonds, which are crucial in developing pharmaceuticals .
Mechanism of Action
properties
IUPAC Name |
1-cyclopropyl-2-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]ethanol;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O.2ClH/c17-15-4-2-1-3-14(15)11-18-7-9-19(10-8-18)12-16(20)13-5-6-13;;/h1-4,13,16,20H,5-12H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLBCXNJSPDBVJQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CN2CCN(CC2)CC3=CC=CC=C3F)O.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25Cl2FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-2-(4-(2-fluorobenzyl)piperazin-1-yl)ethanol dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-(1-isopropyl-1H-pyrazole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2354203.png)

![(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(thiophen-3-yl)methanone](/img/structure/B2354209.png)

![N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-methoxypropyl)oxamide](/img/structure/B2354212.png)
![7-Methyl-1-oxa-7-azaspiro[2.6]nonane](/img/structure/B2354213.png)

![N-ethyl-N'-{5-[(3-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B2354215.png)
![1-(prop-2-yn-1-yl)-N-{[2-(propan-2-yloxy)phenyl]methyl}piperidine-4-carboxamide](/img/structure/B2354216.png)
![2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B2354217.png)
![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2354218.png)

![[2-[5-(Dimethylsulfamoyl)-2-methylanilino]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2354224.png)